molecular formula C5H10ClF2NO2 B1392472 Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride CAS No. 541547-37-9

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Cat. No.: B1392472
CAS No.: 541547-37-9
M. Wt: 189.59 g/mol
InChI Key: NLRVBXSWRFLJRV-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO2. It is known for its unique structure, which includes both amino and difluoropropanoate groups. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Formation of substituted amino derivatives.

    Oxidation: Formation of corresponding oxo compounds.

    Reduction: Formation of reduced amino derivatives.

    Hydrolysis: Formation of 3-amino-2,2-difluoropropanoic acid.

Scientific Research Applications

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoropropanoate group can participate in various chemical interactions. These interactions can affect enzyme activity, protein function, and other biological processes.

Comparison with Similar Compounds

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride can be compared with similar compounds such as:

    Ethyl 3-Amino-2-fluoropropanoate Hydrochloride: Lacks one fluorine atom, resulting in different chemical properties.

    Ethyl 3-Amino-2,2-dichloropropanoate Hydrochloride: Contains chlorine atoms instead of fluorine, leading to different reactivity.

    Ethyl 3-Amino-2,2-difluorobutanoate Hydrochloride: Has an additional carbon atom, affecting its molecular interactions.

The uniqueness of this compound lies in its specific combination of amino and difluoropropanoate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-2,2-difluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRVBXSWRFLJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678787
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541547-37-9, 1263284-04-3
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-2,2-difluoropropanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To ethanol (12.0 mL), thionyl chloride (0.587 mL) was added at 0° C. and the mixture was stirred at that temperature for 30 minutes. After adding 3-amino-2,2-difluoropropionic acid hydrochloride (950 mg) at 0° C., the mixture was refluxed for 4 hours. After being cooled to room temperature, the mixture was concentrated under reduced pressure. After adding ethyl acetate, the resulting precipitate was removed by filtration. The filtrate was concentrated under reduced pressure to give the titled compound as a pale brown oil (920 mg).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
0.587 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
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Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

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